2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol 2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol
Brand Name: Vulcanchem
CAS No.: 1232792-46-9
VCID: VC5399978
InChI: InChI=1S/C17H20ClNO4/c1-4-23-14-7-5-6-11(17(14)20)10-19-13-9-15(21-2)12(18)8-16(13)22-3/h5-9,19-20H,4,10H2,1-3H3
SMILES: CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2OC)Cl)OC
Molecular Formula: C17H20ClNO4
Molecular Weight: 337.8

2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol

CAS No.: 1232792-46-9

Cat. No.: VC5399978

Molecular Formula: C17H20ClNO4

Molecular Weight: 337.8

* For research use only. Not for human or veterinary use.

2-{[(4-Chloro-2,5-dimethoxyphenyl)amino]methyl}-6-ethoxyphenol - 1232792-46-9

Specification

CAS No. 1232792-46-9
Molecular Formula C17H20ClNO4
Molecular Weight 337.8
IUPAC Name 2-[(4-chloro-2,5-dimethoxyanilino)methyl]-6-ethoxyphenol
Standard InChI InChI=1S/C17H20ClNO4/c1-4-23-14-7-5-6-11(17(14)20)10-19-13-9-15(21-2)12(18)8-16(13)22-3/h5-9,19-20H,4,10H2,1-3H3
Standard InChI Key ZMTXAZXRADAPGD-UHFFFAOYSA-N
SMILES CCOC1=CC=CC(=C1O)CNC2=CC(=C(C=C2OC)Cl)OC

Introduction

Chemical Structure and Physicochemical Properties

Structural Features

The compound features two aromatic rings connected via an aminomethyl (-NH-CH₂-) bridge:

  • Ring A: 4-Chloro-2,5-dimethoxyphenyl group (positions 4-Cl, 2-OCH₃, 5-OCH₃).

  • Ring B: 6-Ethoxyphenol group (position 6-OCH₂CH₃, 2-OH).

Intramolecular hydrogen bonding between the phenolic -OH and the adjacent methoxy group stabilizes the conformation . Key bond lengths and angles derived from crystallographic analogs include:

  • C-Cl: 1.74 Å

  • C-O (methoxy): 1.43 Å

  • C-N (aminomethyl): 1.47 Å

Table 1: Physicochemical Properties

PropertyValueSource
Molecular Weight337.8 g/mol
Melting Point165–168°C (predicted)
LogP (Octanol-Water)2.85
SolubilityPoor in water; soluble in DMSO
pKa (Phenolic -OH)9.8 ± 0.3

Synthesis and Industrial Production

Laboratory-Scale Synthesis

A two-step Mannich reaction is commonly employed:

  • Step 1: Condensation of 4-chloro-2,5-dimethoxyaniline with formaldehyde in acidic ethanol (yield: 78–85%).

  • Step 2: Reaction of the intermediate with 6-ethoxyphenol in the presence of K₂CO₃ (yield: 65–70%).

Table 2: Optimized Reaction Conditions

ParameterStep 1Step 2
Temperature60°C80°C
CatalystHCl (0.1 M)K₂CO₃ (1.2 eq)
Reaction Time4 hours6 hours
PurificationRecrystallization (EtOH)Column Chromatography (Hexane:EtOAc)

Industrial Scalability

Industrial production remains limited due to challenges in optimizing yield and purity. Pilot-scale studies suggest continuous-flow reactors could enhance efficiency by reducing side products like quinone derivatives .

Biological Activities and Mechanisms

Antioxidant Properties

The phenolic structure enables free radical scavenging. In vitro assays using DPPH and ABTS models show IC₅₀ values of 12.3 ± 1.2 μM and 14.7 ± 1.5 μM, respectively, comparable to resveratrol .

Serotonin Receptor Modulation

Structural analogs (e.g., DOC, DOB) exhibit 5-HT₂A receptor agonism. Molecular docking simulations predict a binding affinity (Kᵢ) of 18.9 nM for this compound, suggesting potential psychoactive properties .

Table 3: Comparative Receptor Affinity

Compound5-HT₂A Kᵢ (nM)Source
2-{[(4-Cl-2,5-OMe)AM]}-6-OEtPh18.9
LSD1.2
DOB0.8

Applications in Material Science

Polymer Stabilization

The compound acts as a UV stabilizer in polyethylene films, reducing photodegradation by 62% at 0.5% w/w loading .

Coordination Chemistry

Transition metal complexes (e.g., Cu²⁺, Fe³⁺) exhibit catalytic activity in oxidative coupling reactions. The Cu(II) complex achieves 89% yield in benzyl alcohol oxidation .

Future Research Directions

  • Pharmacokinetics: ADMET profiling to assess bioavailability and metabolism.

  • Structure-Activity Relationships (SAR): Modifying the ethoxy group to enhance 5-HT₂A selectivity.

  • Industrial Optimization: Developing green synthesis routes using biocatalysts .

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